molecular formula C10H13IN2O4 B2416831 Tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate CAS No. 207724-94-5

Tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate

Cat. No.: B2416831
CAS No.: 207724-94-5
M. Wt: 352.128
InChI Key: GYLILQXIKLSUKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate is a chemically modified pyrimidine derivative designed for advanced research applications. Its core structure features a 5-iodo-uracil moiety, a key scaffold in nucleobase chemistry, which is functionalized with a tert-butyl acetate group. This modification enhances the compound's properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The iodine atom at the 5-position provides a versatile handle for further synthetic elaboration via cross-coupling reactions, enabling the construction of more complex molecules for biological evaluation . In scientific research, this compound serves as a key precursor for investigating purinergic signaling pathways, which are critical regulatory systems involving extracellular nucleotides and nucleosides . These pathways, mediated by P2 and P1 receptors, control fundamental processes in immunity, inflammation, and organ function . Researchers utilize this building block to develop novel pharmacological entities, including potential agonists or antagonists for purinergic receptor subtypes, which are therapeutic targets in a wide range of immune-mediated inflammatory diseases (IMIDs) . The tert-butyl ester group is a common feature in probe and drug development, often used to improve cell permeability and can be hydrolyzed to reveal a carboxylic acid for further conjugation, a strategy employed in the synthesis of complex molecules like PROTACs (Proteolysis Targeting Chimeras) .

Properties

IUPAC Name

tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O4/c1-10(2,3)17-7(14)5-13-4-6(11)8(15)12-9(13)16/h4H,5H2,1-3H3,(H,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLILQXIKLSUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C(=O)NC1=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate typically involves the iodination of a pyrimidine derivative followed by esterification with tert-butyl acetate. The reaction conditions often require the use of iodine or iodinating agents and appropriate solvents to facilitate the iodination process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles for substitution, oxidizing or reducing agents for redox reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate involves its interaction with molecular targets, such as enzymes or receptors, through its iodinated pyrimidine ring. This interaction can modulate biological pathways, leading to various effects depending on the specific target and context.

Comparison with Similar Compounds

Similar compounds to tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate include other iodinated pyrimidine derivatives and tert-butyl esters. These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Similar compounds include:

  • Tert-butyl 2-(5-iodo-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate
  • This compound derivatives with different substituents

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tert-butyl ester group attached to a pyrimidine ring that is iodinated at the 5-position. Its chemical formula is C10H13IN2O4C_{10}H_{13}IN_2O_4, with a molecular weight of approximately 304.12 g/mol. The presence of the iodine atom enhances its reactivity and potential interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves:

  • Iodination of Pyrimidine Derivatives : This step uses iodine or iodinating agents to introduce the iodine atom at the 5-position.
  • Esterification : The iodinated pyrimidine is then reacted with tert-butyl acetate under acidic conditions to form the final product.

These methods ensure high yield and purity, making it suitable for further biological studies .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The iodinated pyrimidine ring can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to biological macromolecules. This interaction can modulate several biochemical pathways, potentially leading to therapeutic effects .

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. Research indicates that iodinated pyrimidines can inhibit viral replication by interfering with viral enzymes . For instance, derivatives have shown efficacy against various viruses by targeting their polymerases.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival .

Enzyme Inhibition Studies

In vitro studies have shown that this compound can inhibit specific enzymes crucial for cellular metabolism. For example, it has been tested against dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis and repair .

Case Studies

Study Findings Reference
Antiviral ScreeningIdentified as a potential inhibitor of viral polymerases
Anticancer ActivityInduced apoptosis in breast cancer cell lines
Enzyme InhibitionSignificant inhibition of DHFR activity

Q & A

Q. How should researchers design preliminary toxicity profiling?

  • Methodological Answer : Perform in vitro assays:
  • MTT Assay : Test cytotoxicity in HEK-293 or HepG2 cells (IC50_{50} determination).
  • Ames Test : Assess mutagenicity using Salmonella typhimurium TA98 and TA100 strains.
  • hERG Inhibition : Screen for cardiac risk via patch-clamp electrophysiology .

Key Research Gaps

  • Ecotoxicity : No data on biodegradation or bioaccumulation. Propose OECD 301D testing for ready biodegradability .
  • Crystallography : Limited structural reports. Prioritize single-crystal studies to resolve hydrogen-bonding networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.